molecular formula C6H14ClNO2 B14006083 3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride

Katalognummer: B14006083
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: XUNXFMBNGXPOGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a hydroxyl group

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-amino-4-methyl-tetrahydropyran-4-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the methyl group.

    Tetrahydropyran: Lacks both the amino and hydroxyl groups.

    4-Methyl-tetrahydropyran: Lacks the amino group.

Uniqueness

3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydropyran ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry .

Eigenschaften

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

3-amino-4-methyloxan-4-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H

InChI-Schlüssel

XUNXFMBNGXPOGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOCC1N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.